molecular formula C14H14N2O B14618254 o-CRESOL, p-(o-TOLYLAZO)- CAS No. 57598-00-2

o-CRESOL, p-(o-TOLYLAZO)-

Cat. No.: B14618254
CAS No.: 57598-00-2
M. Wt: 226.27 g/mol
InChI Key: MFPXPIPAPXYRTJ-UHFFFAOYSA-N
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Description

o-CRESOL, p-(o-TOLYLAZO)-: is an aromatic organic compound that belongs to the class of azo compounds. It is characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring at the ortho position and a tolylazo group (-N=N-C6H4-CH3) at the para position. This compound is known for its vibrant color and is commonly used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Diazotization and Coupling Reaction: The primary method for synthesizing o-CRESOL, p-(o-TOLYLAZO)- involves the diazotization of o-toluidine followed by coupling with o-cresol. The reaction typically occurs in an acidic medium, such as hydrochloric acid, at low temperatures to stabilize the diazonium salt.

    Industrial Production Methods: Industrially, the synthesis is scaled up by optimizing the reaction conditions, such as temperature control, pH adjustment, and the use of efficient stirring mechanisms to ensure uniform mixing and reaction completion.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-CRESOL, p-(o-TOLYLAZO)- can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.

    Substitution: Nitration typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro and sulfonated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various dyes and pigments.
  • Acts as an intermediate in organic synthesis for the preparation of complex molecules.

Biology:

  • Studied for its potential antimicrobial properties.
  • Used in biochemical assays to study enzyme interactions.

Medicine:

  • Investigated for its potential use in drug development due to its unique chemical structure.

Industry:

  • Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
  • Employed in the production of colorimetric sensors and indicators.

Mechanism of Action

The mechanism by which o-CRESOL, p-(o-TOLYLAZO)- exerts its effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with cellular components. The hydroxyl group can participate in hydrogen bonding and electrophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    o-Cresol: An isomer with a hydroxyl group at the ortho position but without the azo group.

    p-Cresol: An isomer with a hydroxyl group at the para position but without the azo group.

    m-Cresol: An isomer with a hydroxyl group at the meta position.

Uniqueness:

  • The presence of both the hydroxyl group and the tolylazo group in o-CRESOL, p-(o-TOLYLAZO)- makes it unique compared to its isomers. This combination imparts distinct chemical and physical properties, such as color and reactivity, making it valuable in various applications.

Properties

CAS No.

57598-00-2

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-methyl-4-[(2-methylphenyl)diazenyl]phenol

InChI

InChI=1S/C14H14N2O/c1-10-5-3-4-6-13(10)16-15-12-7-8-14(17)11(2)9-12/h3-9,17H,1-2H3

InChI Key

MFPXPIPAPXYRTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)O)C

Origin of Product

United States

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